molecular formula C14H19FN2O2 B12225383 3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B12225383
M. Wt: 266.31 g/mol
InChI Key: SDKHTAMWMRYYHZ-UHFFFAOYSA-N
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Description

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is a complex organic compound that features a piperidine ring, a fluoromethyl group, and a tetrahydrobenzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the piperidine ring through cyclization reactions, followed by the introduction of the fluoromethyl group via nucleophilic substitution. The tetrahydrobenzoxazole moiety is then constructed through a series of cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as rhodium complexes and conditions like microwave irradiation can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or halides.

Scientific Research Applications

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring and tetrahydrobenzoxazole moiety contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidine-1-carbonyl)phenylboronic acid
  • 2-Amino-4-(1-piperidine)pyridine derivatives
  • 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides

Uniqueness

3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups and structural features sets it apart from other similar compounds .

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone

InChI

InChI=1S/C14H19FN2O2/c15-9-10-5-7-17(8-6-10)14(18)13-11-3-1-2-4-12(11)19-16-13/h10H,1-9H2

InChI Key

SDKHTAMWMRYYHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)CF

Origin of Product

United States

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